Cgp 29287

Description

Properties

IUPAC Name |

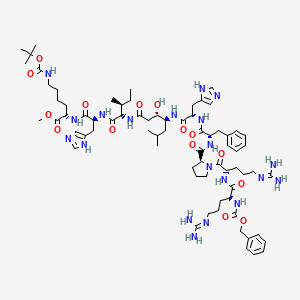

methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHCJHYEAZDLE-VRYQDWSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H110N20O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239364 | |

| Record name | Cgp 29287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1495.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93287-54-8 | |

| Record name | Cgp 29287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cgp 29287

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Inhibition of N-Myristoyltransferase (NMT)

Cgp 29287 functions as a potent and selective inhibitor of N-myristoyltransferase (NMT), a crucial host cell enzyme. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is a critical post-translational modification that governs protein localization, stability, and function. By targeting a host enzyme, this compound represents a host-directed antiviral strategy, which can offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.

The primary antiviral activity of this compound, particularly against picornaviruses such as rhinoviruses (the common cold virus), stems from its ability to block the N-myristoylation of the viral capsid precursor protein, VP0.[1][2] This modification is an essential step in the viral life cycle.

Impact on the Picornavirus Life Cycle

The inhibition of VP0 N-myristoylation by this compound initiates a cascade of disruptive effects on the picornavirus replication and assembly process:

-

Disruption of Capsid Assembly: The myristoyl group on VP0 is crucial for the proper assembly of the viral capsid. It acts as a molecular switch and structural component, facilitating the interaction between protomers to form pentamers, and subsequently, the assembly of these pentamers into a complete icosahedral capsid.[3] By preventing the attachment of this lipid moiety, this compound effectively halts the formation of viable viral capsids.[1][2]

-

Inhibition of Viral Replication: Without the proper formation of capsids, the viral RNA genome cannot be encapsidated. This leads to a complete cessation of the production of new, infectious virions.[1][2]

-

Prevention of Virus-Induced Cell Lysis: By halting viral replication at an early stage, this compound protects host cells from the cytopathic effects of the virus, including cell lysis.[1]

The following diagram illustrates the central role of NMT in the picornavirus life cycle and the point of intervention for this compound.

Caption: this compound inhibits host NMT, preventing VP0 myristoylation and subsequent viral capsid assembly.

Quantitative Data

| Compound | Target | IC50 (Enzymatic Assay) | Antiviral EC50 | Organism | Reference |

| IMP-1088 | NMT1/NMT2 | < 1 nM | Low nM | Human | [4] |

| DDD85646 | NMT | 3-22 nM | - | Human | [4] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the NMT enzyme.

Objective: To determine the IC50 value of this compound for NMT.

Principle: A fluorogenic assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction. The fluorescent signal is proportional to enzyme activity.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

This compound (or other test inhibitor)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the microplate, add the assay buffer, peptide substrate, and CPM.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding Myristoyl-CoA and recombinant NMT enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).

-

Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]

A Technical Guide to the Investigation of Ras-MAPK Pathway Inhibitors

Disclaimer: Information regarding a specific compound designated "CGP 29287" and its effects on the Ras-MAPK pathway is not available in the public domain based on the conducted searches. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation relevant to the study of inhibitors of the Ras-MAPK pathway in general, tailored to researchers, scientists, and drug development professionals.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the Ras-MAPK pathway, is a critical cellular signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the experimental approaches used to characterize the effects of small molecule inhibitors on the Ras-MAPK pathway.

The Ras-MAPK Signaling Cascade

The canonical Ras-MAPK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase Ras.[2][5] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1).[5] Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases).[2] Finally, activated MEK phosphorylates and activates the terminal kinases of the cascade, ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[2] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[2]

Quantitative Data Presentation

The characterization of a pathway inhibitor involves quantifying its potency and efficacy. This data is typically presented in tabular format for clarity and ease of comparison.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Method |

|---|---|---|---|

| Example Raf Inhibitor | B-Raf (V600E) | 5 | ADP-Glo Kinase Assay |

| Example Raf Inhibitor | c-Raf | 25 | ADP-Glo Kinase Assay |

| Example MEK Inhibitor | MEK1 | 10 | LanthaScreen Eu Kinase Binding Assay |

| Example MEK Inhibitor | MEK2 | 15 | LanthaScreen Eu Kinase Binding Assay |

Table 2: Cellular Potency

| Inhibitor | Cell Line | Target | EC₅₀ (nM) | Assay Method |

|---|---|---|---|---|

| Example Raf Inhibitor | A375 (B-Raf V600E) | p-ERK | 50 | Western Blot |

| Example MEK Inhibitor | HT-29 (B-Raf V600E) | p-ERK | 20 | In-Cell ELISA |

Table 3: Anti-proliferative Activity

| Inhibitor | Cell Line | GI₅₀ (µM) | Assay Method |

|---|---|---|---|

| Example Raf Inhibitor | A375 (B-Raf V600E) | 0.1 | MTT Assay |

| Example MEK Inhibitor | HT-29 (B-Raf V600E) | 0.05 | CellTiter-Glo Assay |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to study Ras-MAPK pathway inhibitors.

This method is used to assess the phosphorylation status of key proteins in the Ras-MAPK cascade, providing a direct measure of inhibitor activity in a cellular context.[6][7][8][9][10]

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.[9]

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies against phosphorylated and total Raf, MEK, and ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the anti-proliferative effects of an inhibitor.[11][12][13][14]

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[13]

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[4][15]

-

Prepare a reaction mixture containing the purified kinase (e.g., B-Raf, MEK1), a suitable substrate (e.g., a peptide or inactive downstream kinase), and the inhibitor at various concentrations in a kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified period.

-

Stop the reaction and quantify the amount of product formed. This can be done through various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo): Measuring the amount of ADP produced, which is proportional to kinase activity.[4]

-

Fluorescence/FRET-based assays: Using fluorescently labeled substrates that change their emission properties upon phosphorylation.

-

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a Ras-MAPK pathway inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. KEGG PATHWAY: MAPK signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. RAS-RAF Pathway Assays [promega.com]

- 5. youtube.com [youtube.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 细胞活力和增殖测定 [sigmaaldrich.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 4.3. Cell Viability Assay [bio-protocol.org]

- 15. In vitro kinase assay [protocols.io]

Initial In-Vitro Profile of Cgp 29287: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial in-vitro studies of Cgp 29287, a potent and primate-specific inhibitor of the enzyme renin. The data presented herein is compiled from early preclinical evaluations of the compound.

Core Mechanism of Action

This compound functions as a direct competitive inhibitor of renin, the enzyme responsible for the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2]

Quantitative In-Vitro Data

The following tables summarize the key quantitative findings from initial in-vitro characterization studies of this compound.

Table 1: Inhibitory Potency of this compound against Human Renin

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Human Renin | 1.0 |

Data sourced from preclinical pharmacology studies.[3]

Table 2: Species Selectivity of this compound

| Target Enzyme | Relative Potency vs. Human Renin |

| Human Renin | 1x |

| Marmoset Renin | 5x less potent |

| Dog Renin | 200x less potent |

| Rat Renin | 30,000x less potent |

This table illustrates the primate-specific inhibitory activity of this compound.[4]

Table 3: Protease Selectivity of this compound

| Target Enzyme | Fold-Potency vs. Human Renin |

| Porcine Pepsin | 40,000x less potent |

| Bovine Cathepsin D | 40,000x less potent |

This data highlights the high selectivity of this compound for renin over other aspartic proteases.[4]

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are outlined below.

Renin Inhibition Assay (General Methodology)

The inhibitory activity of this compound on renin was determined using a biochemical assay that measures the production of angiotensin I from a suitable substrate.

-

Enzyme Source: Purified human renin was utilized as the enzyme source. For species selectivity studies, renin from marmoset, dog, and rat sources was also employed.

-

Substrate: The natural substrate, angiotensinogen, or a synthetic peptide substrate that can be cleaved by renin was used.

-

Incubation: Various concentrations of this compound were pre-incubated with the renin enzyme in a suitable buffer system. The reaction was initiated by the addition of the substrate.

-

Detection: The amount of angiotensin I generated was quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that resulted in a 50% reduction in renin activity (IC50) was calculated from the dose-response curves.

Protease Selectivity Assays

To assess the selectivity of this compound, its inhibitory activity was tested against other related aspartic proteases, such as porcine pepsin and bovine cathepsin D. The experimental setup was similar to the renin inhibition assay, with the respective proteases and their specific substrates being used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System and a generalized workflow for its in-vitro evaluation.

Caption: this compound inhibits renin, blocking the RAAS cascade.

Caption: In-vitro evaluation workflow for this compound.

References

CGP 29287: A Potential New Avenue for Oncological Research Through Renin-Angiotensin System Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate signaling networks that drive cancer progression present a continuous challenge for oncological research. While the renin-angiotensin system (RAS) is traditionally associated with cardiovascular regulation, a growing body of evidence implicates its dysregulation in tumorigenesis, angiogenesis, and metastasis. This positions inhibitors of the RAS as promising tools for cancer research and potential therapeutic adjuncts. This technical guide explores the potential of CGP 29287, a primate-specific renin inhibitor, as a novel research tool in oncology. Although direct studies of this compound in cancer are not yet available, its mechanism as a direct renin inhibitor provides a strong rationale for its investigation, drawing parallels from studies on other RAS inhibitors.

The Renin-Angiotensin System: A Target in Oncology

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. However, local RAS axes exist within various tissues, and their overactivation has been linked to pathological processes, including cancer.[1][2] The key effector molecule, Angiotensin II (Ang II), is generated through a series of enzymatic cleavages initiated by renin. Ang II exerts its pro-tumorigenic effects primarily through the Angiotensin II Type 1 Receptor (AT1R), influencing several hallmarks of cancer.

Key Roles of the RAS in Cancer:

-

Tumor Growth and Proliferation: The RAS has been shown to affect all hallmarks of cancer, with its blockage being associated with improved outcomes in several cancer types.[2]

-

Angiogenesis: The RAS plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Metastasis: Dysregulation of the RAS can promote the invasion and metastasis of cancer cells.

-

Inflammation and Tumor Microenvironment: The RAS can modulate the tumor microenvironment, influencing inflammation and immune responses.

This compound: A Primate-Specific Renin Inhibitor

This compound is a research chemical identified as a primate-specific renin inhibitor with the CAS number 93287-54-8. Its high specificity for primate renin suggests it could be a valuable tool for preclinical studies in relevant animal models. As a direct renin inhibitor, this compound acts at the first and rate-limiting step of the RAS cascade, preventing the conversion of angiotensinogen to angiotensin I, and subsequently blocking the entire downstream pathway. This upstream inhibition offers a potentially more complete blockade of the RAS compared to ACE inhibitors or angiotensin receptor blockers (ARBs).

Parallels with Other Renin-Angiotensin System Inhibitors in Oncology

While data on this compound in oncology is absent, studies on other RAS inhibitors, including the direct renin inhibitor aliskiren, provide a strong foundation for its potential application.

A systematic review has suggested that aliskiren may have a favorable anticancer profile by interfering with neo-angiogenesis, oxidative stress, inflammatory signaling, tumor growth, and metastasis.[3] Furthermore, preclinical studies have demonstrated that aliskiren can protect against chemotherapy-induced cardiotoxicity and has potent anti-cachexia effects in a murine colon cancer model.[1][2]

A meta-analysis of studies involving RAS inhibitors demonstrated a significantly improved cancer progression-free and overall survival in patients receiving these inhibitors.[2] Another large-scale, population-based cohort study found that the use of RAAS inhibitors was associated with a lower incidence of cancer compared to other antihypertensive drugs.

Table 1: Summary of Quantitative Data on RAS Inhibitors in Oncology

| RAS Inhibitor Class | Finding | Study Type | Reference |

| RAAS Inhibitors | Lower incidence of cancer (9.90 vs. 13.28 per 1000 person-years; HR, 0.86) | Retrospective Cohort Study | |

| ACEi/ARBs | Improved cancer progression-free and overall survival | Meta-analysis | [2] |

| Aliskiren | Potent anti-cachexia effects | Preclinical (murine colon cancer model) | [2] |

Experimental Protocols for Investigating this compound in Oncology

To evaluate the potential of this compound as a research tool in oncology, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be adapted to study this compound.

In Vitro Assays

1. Cell Viability and Proliferation Assay:

-

Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Assess cell viability using an MTT or WST-1 assay. Briefly, add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

2. Angiogenesis Assay (Tube Formation Assay):

-

Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.

-

Methodology:

-

Coat a 96-well plate with Matrigel and allow it to solidify.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the HUVECs with different concentrations of this compound.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points using image analysis software.

-

In Vivo Studies

1. Xenograft Tumor Model:

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Signaling Pathways and Visualization

The renin-angiotensin system exerts its effects through a complex signaling cascade. Inhibition of renin by this compound would block the entire downstream pathway, preventing the activation of multiple pro-oncogenic signaling pathways.

Caption: Simplified signaling pathway of the Renin-Angiotensin System and its inhibition by this compound.

This diagram illustrates how renin is a key enzyme in the production of Angiotensin II, which in turn promotes tumor growth, angiogenesis, and metastasis through the AT1 receptor. This compound, as a renin inhibitor, is positioned to block this entire cascade at its origin.

Caption: Proposed experimental workflow for evaluating this compound in oncology research.

This workflow outlines a logical progression from initial in vitro screening of this compound's effects on cancer cell viability and angiogenesis to in vivo validation of its anti-tumor efficacy in a xenograft model.

Conclusion and Future Directions

This compound, as a primate-specific renin inhibitor, represents a promising and highly specific tool for investigating the role of the renin-angiotensin system in oncology. The extensive evidence linking the RAS to cancer progression provides a solid rationale for its exploration. The detailed experimental protocols and the understanding of the underlying signaling pathways outlined in this guide offer a clear roadmap for researchers to embark on the evaluation of this compound's potential. Future research should focus on conducting the proposed in vitro and in vivo studies to generate the first direct evidence of this compound's efficacy in cancer models. Such studies will be crucial in determining its value as a research tool and could potentially pave the way for the development of novel anti-cancer strategies targeting the renin-angiotensin system.

References

- 1. Renin-angiotensin system inhibitors to mitigate cancer treatment-related adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Potential role of Aliskiren in cancer modulation compared to other Renin-Angiotensin inhibitors: an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of Small Molecules to the Grb2 SH2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in cellular signaling, playing a pivotal role in pathways that govern cell proliferation, differentiation, and migration. Its Src homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine motifs on activated receptor tyrosine kinases and other signaling proteins, is a key mediator of these interactions. Consequently, the Grb2 SH2 domain has emerged as a significant target for the development of therapeutics aimed at modulating these pathways, particularly in the context of oncology. This technical guide provides an in-depth overview of the methodologies used to characterize the binding affinity of small molecule inhibitors to the Grb2 SH2 domain. While this guide is broadly applicable, it is important to note that a comprehensive search of the scientific literature did not yield specific binding affinity data for a compound designated "Cgp 29287" with Grb2. Therefore, this document will utilize data from well-characterized Grb2 SH2 domain ligands to illustrate the principles and experimental protocols.

The Grb2 Signaling Pathway

Grb2 acts as a crucial linker molecule, connecting activated growth factor receptors on the cell surface to downstream intracellular signaling cascades, most notably the Ras/MAPK pathway.[1][2][3] Upon ligand binding, receptor tyrosine kinases (RTKs) dimerize and autophosphorylate on specific tyrosine residues.[2] The Grb2 SH2 domain recognizes and binds to these phosphotyrosine (pY) residues, often within a specific consensus sequence (pY-X-N-X).[4][5] This interaction recruits Grb2 to the cell membrane, where its two Src homology 3 (SH3) domains can bind to proline-rich regions of other proteins, such as the guanine nucleotide exchange factor Son of Sevenless (SOS).[2][6] This Grb2-SOS complex then activates the small G-protein Ras, initiating a phosphorylation cascade that ultimately leads to the activation of mitogen-activated protein kinases (MAPKs), which in turn regulate gene expression related to cell growth and division.[2][7]

Experimental Protocols for Determining Binding Affinity

The quantitative assessment of binding affinity between a small molecule inhibitor and the Grb2 SH2 domain is paramount for drug development. Two of the most widely used and robust techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

-

Protein and Ligand Preparation:

-

Express and purify the recombinant Grb2 SH2 domain.

-

Dialyze both the Grb2 SH2 domain and the inhibitor (e.g., a phosphopeptide or a small molecule) extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM phosphate, 100 mM NaCl, pH 7.4.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Experiment:

-

Load the Grb2 SH2 domain (typically in the µM range) into the sample cell of the calorimeter.

-

Load the ligand (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw heat flow data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] It is a high-throughput and sensitive method for determining binding affinities.

-

Reagent Preparation:

-

Synthesize or procure a fluorescently labeled peptide that is known to bind to the Grb2 SH2 domain (the "tracer"). This peptide is often derived from a known binding partner of Grb2, such as a phosphopeptide from the Shc protein.

-

Prepare purified Grb2 SH2 domain and the unlabeled inhibitor.

-

Use a suitable assay buffer, for example, 20 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4.

-

-

Assay Protocol (Competitive Binding):

-

In a microplate, add a fixed concentration of the Grb2 SH2 domain and the fluorescent tracer. The concentration of Grb2 SH2 should be chosen to give a significant polarization signal.

-

Add varying concentrations of the unlabeled inhibitor (e.g., this compound).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the inhibitor concentration.

-

Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

-

Quantitative Data Presentation

The binding affinities of various ligands to the Grb2 SH2 domain have been determined using the aforementioned techniques. The following tables summarize representative data for phosphopeptide ligands and small molecule inhibitors. As previously stated, no specific data for "this compound" was found in the scientific literature.

Table 1: Binding Affinities of Phosphopeptide Ligands to Grb2 SH2 Domain

| Ligand (Phosphopeptide) | Kd / IC50 (nM) | Method | Reference |

| Ac-SpYVNVQ-NH2 (Shc-derived) | ΔG = -9.01 kcal/mol | ITC | [4][10] |

| pTyr Peptide 11 | 385 ± 41 | ITC | [11] |

| pTyr Peptide 11 | 442 ± 80 | FP | [11] |

| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | - | FP | [8] |

Table 2: Binding Affinities of Small Molecule Inhibitors to Grb2 SH2 Domain

| Inhibitor | Ki / IC50 (nM) | Method | Reference |

| Compound 7 | 140 | FP | [2] |

| Affimer Grb2 F1 | 270 | FP | [12] |

| Affimer Grb2 D6 | 1220 | FP | [12] |

Conclusion

Understanding the binding affinity of small molecules to the Grb2 SH2 domain is a critical step in the development of targeted cancer therapies. This guide has outlined the central role of Grb2 in signal transduction and has provided detailed experimental protocols for Isothermal Titration Calorimetry and Fluorescence Polarization, two of the most robust methods for quantifying these interactions. While specific data for "this compound" remains elusive, the principles and methodologies described herein provide a comprehensive framework for researchers to characterize the binding of any potential inhibitor to the Grb2 SH2 domain. Accurate and reproducible measurement of binding affinity is essential for establishing structure-activity relationships, optimizing lead compounds, and ultimately developing effective drugs that target the Grb2 signaling pathway.

References

- 1. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Grb2 binding induces phosphorylation-independent activation of Shp2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on Cgp 29287's Cellular Permeability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on the cellular permeability of Cgp 29287 is limited. This guide provides a framework for conducting such preliminary research, outlining standard experimental protocols and data presentation formats. The quantitative data presented herein is illustrative and should not be considered experimental results for this compound.

Introduction

The cellular permeability of a drug candidate is a critical determinant of its oral bioavailability and overall pharmacokinetic profile. Understanding how a compound traverses cellular barriers, such as the intestinal epithelium and the blood-brain barrier, is essential for its development. This technical guide outlines key in vitro assays for assessing the cellular permeability of the compound of interest, this compound. The methodologies for the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assay, and Madin-Darby Canine Kidney (MDCK) cell permeability assay are detailed, providing a comprehensive approach to characterizing its passive diffusion and active transport properties.

Data Presentation

A clear and concise presentation of quantitative data is crucial for the comparison and interpretation of permeability studies. The following tables illustrate how data from various assays should be structured.

Table 1: PAMPA Permeability of this compound (Hypothetical Data)

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Experimental Condition |

| This compound | 8.5 | pH 7.4 |

| Propranolol (High Permeability Control) | 25.2 | pH 7.4 |

| Atenolol (Low Permeability Control) | 0.8 | pH 7.4 |

Table 2: Caco-2 Permeability of this compound (Hypothetical Data)

| Direction | Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |

| Apical to Basolateral (A-B) | This compound | 5.2 | 3.5 |

| Basolateral to Apical (B-A) | This compound | 18.2 | |

| A-B | Propranolol | 22.1 | 1.1 |

| B-A | Propranolol | 24.3 | |

| A-B | Atenolol | 0.6 | 1.3 |

| B-A | Atenolol | 0.8 | |

| A-B | Digoxin (P-gp Substrate) | 0.5 | 15.2 |

| B-A | Digoxin (P-gp Substrate) | 7.6 |

Table 3: MDCK-MDR1 Permeability of this compound (Hypothetical Data)

| Cell Line | Direction | Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |

| MDCK-MDR1 | A-B | This compound | 1.8 | 12.8 |

| MDCK-MDR1 | B-A | This compound | 23.1 | |

| MDCK-wt | A-B | This compound | 6.5 | 1.2 |

| MDCK-wt | B-A | This compound | 7.8 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive, transcellular permeability.[1][2][3][4][5][6][7]

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound) and control compounds (propranolol, atenolol)

-

DMSO

-

Plate shaker

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Add buffer to the acceptor wells.

-

Prepare the donor solution by dissolving the test and control compounds in buffer (with a final DMSO concentration typically ≤1%).

-

Add the donor solution to the wells of the filter plate.

-

Assemble the "sandwich" by placing the donor plate into the acceptor plate.

-

Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, serving as an excellent in vitro model for human intestinal absorption.[8][9][10][11][12] This assay can assess both passive diffusion and active transport.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transwell® inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (this compound) and control compounds

-

Transepithelial Electrical Resistance (TEER) meter

-

Lucifer Yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Measure the TEER to ensure monolayer integrity (typically >200 Ω·cm²). The permeability of a paracellular marker like Lucifer Yellow should also be assessed.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution to either the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiving chamber.

-

Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of the compound in the samples by LC-MS/MS.

-

Calculate the Papp values for both A-to-B and B-to-A directions and determine the efflux ratio.

MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are often used to assess permeability, particularly for predicting blood-brain barrier penetration.[13][14][15][16][17] The MDCK-MDR1 cell line is transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, making it a valuable tool for identifying P-gp substrates.[14][15][16]

Materials:

-

MDCK-MDR1 and wild-type MDCK (MDCK-wt) cells

-

Cell culture medium

-

Transwell® inserts

-

Transport buffer (e.g., HBSS)

-

Test compound (this compound) and control compounds

-

TEER meter

-

LC-MS/MS system

Procedure:

-

Culture MDCK-MDR1 and MDCK-wt cells on Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).

-

Verify monolayer integrity using TEER measurements.

-

Perform the transport experiment as described for the Caco-2 assay, measuring transport in both A-to-B and B-to-A directions for both cell lines.

-

Analyze compound concentrations using LC-MS/MS.

-

Calculate Papp values and efflux ratios for both cell lines. A significantly higher efflux ratio in MDCK-MDR1 cells compared to MDCK-wt cells indicates that the compound is a substrate of P-gp.

Mandatory Visualizations

The following diagrams illustrate the workflows and signaling pathways relevant to permeability assessment.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Caption: Simplified signaling pathway of P-glycoprotein mediated drug efflux.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. PAMPA | Evotec [evotec.com]

- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Bioassay Systems Parallel Artificial Membrane Permeability Assay (PAMPA) | Fisher Scientific [fishersci.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. enamine.net [enamine.net]

- 13. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes and Protocols for CGP 29287 in Cell Culture Experiments

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "CGP 29287" in the context of cell culture experiments or any other biological research. It is possible that this is an internal compound identifier, a misnomer, or a compound that has not been described in published literature.

Therefore, the following application notes and protocols are presented as a general framework. The provided methodologies are based on standard cell culture techniques and can be adapted once the specific mechanism of action and cellular targets of this compound are identified. Researchers should substitute the placeholder information with data specific to their compound of interest.

Section 1: Compound Information and Putative Mechanism of Action

(Note: This section requires specific information about the compound to be populated.)

Table 1: Compound Details (Placeholder)

| Parameter | Description |

| Compound Name | This compound (or correct identifier) |

| Chemical Formula | To be determined |

| Molecular Weight | To be determined |

| Target Pathway(s) | To be determined |

| Mechanism of Action | To be determined |

| Solvent for Stock | e.g., DMSO, Ethanol, PBS |

| Storage Conditions | e.g., -20°C, -80°C, protected from light |

Putative Signaling Pathway

(Note: The following is a hypothetical signaling pathway. This should be replaced with the actual pathway targeted by the compound of interest.)

This diagram illustrates a hypothetical signaling cascade that could be modulated by a research compound.

Caption: Hypothetical signaling pathway.

Section 2: General Cell Culture Protocols

The following are standard protocols for cell culture. These should be optimized based on the specific cell line being used.

Protocol 2.1: Cell Line Maintenance and Passaging

-

Preparation: Warm complete growth medium, PBS (Ca2+/Mg2+ free), and dissociation reagent (e.g., Trypsin-EDTA) to 37°C.

-

Aspiration: Remove and discard the spent culture medium from the flask.

-

Washing: Gently rinse the cell monolayer with PBS to remove any residual medium and serum. Aspirate the PBS.

-

Dissociation: Add a sufficient volume of pre-warmed dissociation reagent to cover the cell monolayer. Incubate at 37°C for a time determined by the cell line (typically 2-5 minutes).

-

Neutralization: Once cells have detached, add complete growth medium to inactivate the dissociation reagent.

-

Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer the cells to a sterile conical tube.

-

Centrifugation: Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

-

Seeding: Determine the cell concentration using a hemocytometer or automated cell counter. Seed new culture flasks at the desired density.

Experimental Workflow for Cell Passaging

Caption: General workflow for passaging adherent cells.

Section 3: Experimental Protocols for Compound Treatment

Protocol 3.1: Determining Optimal Compound Concentration (Dose-Response Curve)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete growth medium.

-

Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Table 2: Hypothetical Dose-Response Data

| Concentration (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98 ± 4.8 |

| 1 | 85 ± 6.1 |

| 10 | 52 ± 3.9 |

| 100 | 15 ± 2.5 |

Protocol 3.2: Western Blot Analysis of Target Modulation

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., IC50) for a specific time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein(s) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.

Logical Workflow for Target Engagement Study

Caption: Workflow for verifying compound target engagement.

Section 4: Data Interpretation and Troubleshooting

-

Data Presentation: All quantitative data should be presented with appropriate statistical analysis. This includes mean, standard deviation (SD) or standard error of the mean (SEM), and the number of replicates.

-

Troubleshooting: Common issues in cell culture experiments with novel compounds include solubility problems, cytotoxicity at high concentrations, and off-target effects. It is crucial to perform appropriate control experiments.

Disclaimer: These are generalized protocols and should be adapted based on the specific characteristics of the compound "this compound" once they are known. All experiments should be conducted following appropriate laboratory safety guidelines.

Application Notes and Protocols for Studying Protein-Protein Interactions Using Nutlin-3

Note: Initial searches for "CGP 29287" did not yield information on a compound used for studying protein-protein interactions. Therefore, these application notes utilize Nutlin-3 , a well-characterized inhibitor of the p53-MDM2 interaction, as a representative tool compound to illustrate the principles and protocols for studying protein-protein interactions.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, form a critical PPI that is often dysregulated in cancer.[1][2] In healthy cells, MDM2 binds to p53, targeting it for proteasomal degradation and thereby maintaining low cellular levels of p53.[3][4] In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[3][5]

Nutlin-3 is a potent and selective small-molecule inhibitor that occupies the p53-binding pocket on MDM2, preventing the p53-MDM2 interaction.[6] This disruption stabilizes p53, leading to the activation of the p53 pathway.[6] As such, Nutlin-3 serves as an excellent tool compound for studying the dynamics of the p53-MDM2 interaction and its downstream consequences.

Quantitative Data for Nutlin-3

The following table summarizes the inhibitory concentrations of Nutlin-3 in various contexts. These values are crucial for designing experiments to effectively probe the p53-MDM2 interaction.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 90 nM | Cell-free MDM2-p53 binding assay | [6] |

| IC50 | ~1.5 µM | Antiproliferative activity in HCT116 cells (p53 wild-type) | [6] |

| IC50 | 1.3 µM | Antiproliferative activity in NIH/3T3 cells | [6] |

| IC50 | 2.2 µM | Antiproliferative activity in human skin fibroblasts (1043SK) | [6] |

| IC50 | 17.68 ± 4.52 µM | Cytotoxicity in A549 cells (p53 wild-type) | [7] |

| IC50 | 33.85 ± 4.84 µM | Cytotoxicity in A549-920 cells (p53 deficient) | [7] |

| IC50 | 0.394 - 1.196 µM | Disruption of p53-hDM2 interaction in U-2 OS cells | [8] |

Signaling Pathway

The p53-MDM2 signaling pathway is a cornerstone of cellular stress response. The following diagram illustrates the core components and the mechanism of action of Nutlin-3.

Experimental Protocols

Here are detailed protocols for two common techniques used to study the p53-MDM2 interaction, employing Nutlin-3 as a tool to modulate the interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of p53-MDM2 Interaction

This protocol details how to use Co-IP to show that Nutlin-3 disrupts the interaction between p53 and MDM2 in cells.

1. Cell Culture and Treatment:

-

Culture cells with a wild-type p53 background (e.g., MCF-7, A549) to an appropriate confluency (70-80%).

-

Treat cells with a vehicle control (e.g., DMSO) or Nutlin-3 at a predetermined effective concentration (e.g., 10 µM) for a specified time (e.g., 6-24 hours).

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate). Determine protein concentration using a standard assay (e.g., BCA).

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

To 500-1000 µg of pre-cleared lysate, add 2-4 µg of an anti-MDM2 antibody. As a negative control, use a corresponding isotype-matched IgG.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 20-30 µL of protein A/G beads and incubate for an additional 1-2 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

After the final wash, aspirate all supernatant.

-

Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against p53 to detect the co-immunoprecipitated protein.

-

Also, probe the membrane with an anti-MDM2 antibody to confirm successful immunoprecipitation of the bait protein.

-

Analyze the "input" lysates to confirm equal protein loading and to observe the stabilization of p53 in Nutlin-3 treated samples.

Expected Outcome: In the vehicle-treated sample, a band for p53 should be detected in the MDM2 immunoprecipitate, indicating an interaction. In the Nutlin-3 treated sample, this p53 band should be significantly reduced or absent, demonstrating the disruption of the p53-MDM2 complex.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] Ligand binding typically stabilizes the target protein against thermal denaturation.

1. Cell Culture and Treatment:

-

Culture cells of interest in sufficient quantity.

-

Treat cells with either vehicle (DMSO) or a saturating concentration of Nutlin-3 (e.g., 20 µM) for 1-2 hours.

2. Heating Step:

-

Harvest and resuspend the cells in PBS supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][12]

3. Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

4. Protein Analysis:

-

Carefully collect the supernatant.

-

Analyze the amount of soluble MDM2 at each temperature point for both vehicle and Nutlin-3 treated samples by Western blot.

5. Data Analysis:

-

Quantify the band intensities for MDM2 at each temperature.

-

Plot the percentage of soluble MDM2 relative to the non-heated control against the temperature for both treatment conditions.

-

The resulting melting curve for the Nutlin-3 treated sample should show a shift to a higher temperature compared to the vehicle-treated sample, indicating that Nutlin-3 binding stabilizes MDM2.[11]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating a protein-protein interaction using an inhibitor like Nutlin-3.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. annualreviews.org [annualreviews.org]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Downstream Signaling Pathways of Cgp 29287

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cgp 29287 is a potent and primate-specific inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. By inhibiting renin, this compound effectively blocks the entire downstream signaling cascade of the RAS, making it a valuable tool for studying the physiological and pathophysiological roles of this system.

These application notes provide a detailed overview of the experimental protocols to investigate the downstream signaling effects of this compound. The protocols outlined below will enable researchers to assess the efficacy of this compound in blocking the RAS and to elucidate the subsequent impact on downstream cellular signaling pathways.

Mechanism of Action of this compound

Renin, an aspartyl protease, cleaves its only known substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by the Angiotensin-Converting Enzyme (ACE). Angiotensin II is the principal effector molecule of the RAS, mediating its effects through binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

This compound acts as a competitive inhibitor of renin, binding to its active site and preventing the cleavage of angiotensinogen. This inhibition leads to a reduction in the production of angiotensin I and, consequently, angiotensin II, thereby attenuating the activation of downstream signaling pathways.

Investigating Downstream Signaling Pathways

The following experimental protocols are designed to investigate the effects of this compound on the RAS cascade.

Measurement of Renin Activity

This assay directly measures the enzymatic activity of renin and is a primary method to confirm the inhibitory effect of this compound.

Experimental Protocol: Renin Activity Assay (Fluorometric)

-

Principle: This assay utilizes a fluorogenic renin substrate. In the presence of active renin, the substrate is cleaved, releasing a fluorescent signal that can be quantified.

-

Materials:

-

Fluorogenic Renin Substrate

-

Recombinant Human Renin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

This compound (various concentrations)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission = 340/490 nm)

-

-

Procedure:

-

Prepare a series of this compound dilutions in Assay Buffer.

-

In a 96-well plate, add 20 µL of Recombinant Human Renin to each well.

-

Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 160 µL of the Fluorogenic Renin Substrate to each well.

-

Immediately start measuring the fluorescence intensity every 5 minutes for 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Plot the reaction rate against the concentration of this compound to determine the IC50 value.

-

Data Presentation:

| This compound Conc. (nM) | Renin Activity (RFU/min) | % Inhibition |

| 0 (Vehicle) | 500 | 0 |

| 1 | 450 | 10 |

| 10 | 250 | 50 |

| 100 | 50 | 90 |

| 1000 | 5 | 99 |

Quantification of Angiotensin II Levels

This experiment measures the downstream product of the renin-catalyzed reaction, providing a direct assessment of this compound's in-cell or in-vivo efficacy.

Experimental Protocol: Angiotensin II ELISA

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Angiotensin II in biological samples (e.g., cell culture supernatant, plasma).

-

Materials:

-

Angiotensin II ELISA Kit (commercially available)

-

Cell or animal models treated with this compound or vehicle

-

Microplate reader capable of measuring absorbance at 450 nm

-

-

Procedure:

-

Treat cells or animals with various concentrations of this compound.

-

Collect samples (e.g., cell culture media, plasma).

-

Perform the Angiotensin II ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to a microplate pre-coated with an Angiotensin II antibody.

-

Adding a fixed amount of HRP-conjugated Angiotensin II.

-

Incubating to allow competition between the sample/standard Angiotensin II and the HRP-conjugated Angiotensin II for antibody binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that develops color in the presence of HRP.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Angiotensin II standards.

-

Calculate the concentration of Angiotensin II in the samples based on the standard curve. The absorbance is inversely proportional to the amount of Angiotensin II in the sample.

-

Data Presentation:

| Treatment | Angiotensin II (pg/mL) | % Reduction |

| Vehicle Control | 150 | 0 |

| This compound (10 nM) | 80 | 46.7 |

| This compound (100 nM) | 25 | 83.3 |

| This compound (1000 nM) | 8 | 94.7 |

Analysis of Downstream Signaling: MAP Kinase Activation

Angiotensin II, through the AT1 receptor, activates several downstream signaling pathways, including the Mitogen-Activated Protein (MAP) Kinase pathway (e.g., ERK1/2). This experiment assesses the effect of this compound on this key signaling node.

Experimental Protocol: Western Blot for Phospho-ERK1/2

-

Principle: Western blotting is used to detect the phosphorylation status of ERK1/2, a key downstream kinase activated by Angiotensin II. A decrease in phosphorylated ERK1/2 (p-ERK1/2) upon this compound treatment indicates inhibition of the RAS pathway.

-

Materials:

-

Cells expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1R)

-

This compound

-

Angiotensin II

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Compare the normalized p-ERK1/2 levels between different treatment groups.

-

Data Presentation:

| Treatment | Normalized p-ERK1/2 Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |

| Vehicle Control | 0.1 | - |

| Angiotensin II | 1.0 | 0 |

| Angiotensin II + this compound (10 nM) | 0.6 | 40 |

| Angiotensin II + this compound (100 nM) | 0.2 | 80 |

| Angiotensin II + this compound (1000 nM) | 0.05 | 95 |

Visualizations

Caption: The Renin-Angiotensin System (RAS) signaling pathway and the point of inhibition by this compound.

Caption: A generalized experimental workflow for investigating the effects of this compound.

Application Notes and Protocols: Prolifinib as a Tool for Studying Cellular Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular proliferation is a fundamental biological process that is tightly regulated in normal tissues. Dysregulation of this process is a hallmark of cancer and other diseases. The study of cellular proliferation is crucial for understanding disease mechanisms and for the development of novel therapeutics. Small molecule inhibitors that target key signaling pathways controlling cell proliferation are invaluable tools for this research.

"Prolifinib" is a potent and selective, hypothetical small molecule inhibitor of the Pro-Growth Kinase (PGK) signaling pathway, which is a critical regulator of cell cycle progression and cellular proliferation. These application notes provide an overview of Prolifinib and detailed protocols for its use in studying cellular proliferation.

Data Presentation

The anti-proliferative activity of Prolifinib has been evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the effect on cell cycle distribution are summarized in the tables below.

Table 1: Anti-proliferative Activity of Prolifinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |

| MCF-7 | Breast Cancer | 0.5 |

| A549 | Lung Cancer | 1.2 |

| HCT116 | Colon Cancer | 0.8 |

| U87 MG | Glioblastoma | 2.5 |

Table 2: Effect of Prolifinib on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45 | 35 | 20 |

| Prolifinib (1 µM) | 70 | 15 | 15 |

Experimental Protocols

Here we provide detailed protocols for assessing the effects of Prolifinib on cellular proliferation and cell cycle progression.

Cell Viability Assay using MTT

This protocol is for determining the IC50 value of Prolifinib in a cancer cell line of interest.

Materials:

-

Cancer cell line of choice (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Prolifinib stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of Prolifinib in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Prolifinib concentration.

-

Remove the medium from the wells and add 100 µL of the Prolifinib dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Prolifinib on cell cycle distribution.

Materials:

-

Cancer cell line of choice (e.g., MCF-7)

-

Complete growth medium

-

Prolifinib stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.

-

Incubate overnight at 37°C.

-

Treat the cells with Prolifinib at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by Prolifinib.

Experimental Workflow

Application Notes and Protocols for Cgp 29287

For Researchers, Scientists, and Drug Development Professionals

Abstract